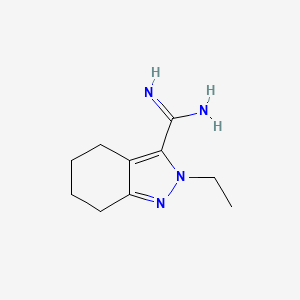
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Overview
Description
Scientific Research Applications
Anti-Inflammatory Applications
Indazole derivatives have been studied for their potential anti-inflammatory effects. Compounds like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide may inhibit the production of inflammatory mediators, offering therapeutic options for conditions such as arthritis and edema .
Antimicrobial Activity
The structural framework of indazole is conducive to antimicrobial activity. Research into derivatives like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Anti-HIV Properties
Indazole derivatives have shown promise as anti-HIV agents. By inhibiting key enzymes or interfering with viral entry, compounds such as 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide could be valuable in the ongoing fight against HIV/AIDS .
Anticancer Potential
The indazole nucleus is a common feature in many anticancer agents. Derivatives like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide may interfere with cancer cell growth and proliferation, offering a pathway for the development of novel oncology treatments .
Hypoglycemic Effects
Indazole derivatives have been explored for their hypoglycemic properties, which could be beneficial in managing diabetes. Compounds such as 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide might modulate blood sugar levels, providing a new avenue for diabetes care .
Antiprotozoal Activity
Research into indazole derivatives has included their use as antiprotozoal agents. This application could lead to treatments for diseases caused by protozoan parasites, with compounds like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide playing a crucial role .
Antihypertensive Effects
The indazole scaffold has been associated with antihypertensive activity. Derivatives such as 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide might offer new solutions for managing high blood pressure and related cardiovascular conditions .
SARS-CoV-2 Mpro Inhibition
Recent studies have focused on the design of indazole derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Compounds like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide could contribute to the development of treatments for COVID-19 by targeting this critical viral enzyme .
properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHFDRCQIFRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



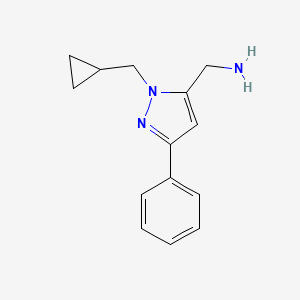
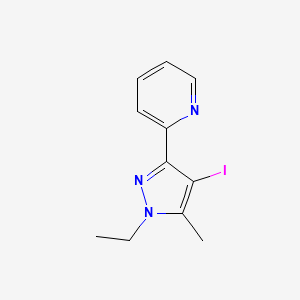

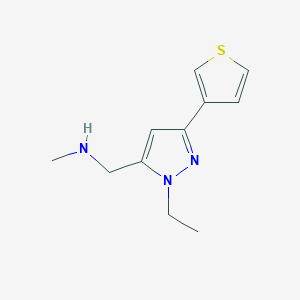

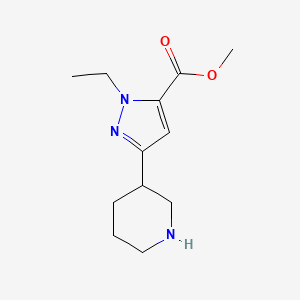



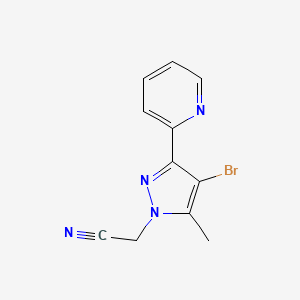


![Methyl 2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479652.png)
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1479654.png)